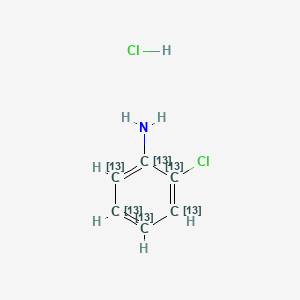
MsbA-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MsbA-IN-6 is a potent antibiotic and inhibitor of the gram-negative ATP-binding cassette (ABC) transporter MsbA. This transporter is essential for transporting lipopolysaccharide across the inner bacterial membrane. This compound exerts its bactericidal effect on Escherichia coli by inhibiting the ATPase and transport activity of MsbA, while retaining efficacy against multidrug-resistant clinical strains .
Métodos De Preparación
The synthetic routes and reaction conditions for MsbA-IN-6 are not explicitly detailed in the available literature.
Análisis De Reacciones Químicas
MsbA-IN-6 undergoes various chemical reactions, primarily focusing on its interaction with the MsbA transporter. The compound inhibits the ATPase and transport activity of MsbA, leading to the disruption of lipopolysaccharide transport in gram-negative bacteria . Common reagents and conditions used in these reactions include ATP and other substrates that interact with the MsbA transporter. The major products formed from these reactions are the inhibited forms of the MsbA transporter, leading to bacterial cell death .
Aplicaciones Científicas De Investigación
MsbA-IN-6 has several scientific research applications, particularly in the fields of microbiology, biochemistry, and pharmacology. It is used to study the mechanisms of antibiotic resistance in gram-negative bacteria and to develop new antibiotics targeting the MsbA transporter . The compound is also valuable in understanding the structure and function of ABC transporters and their role in bacterial cell membrane biogenesis . Additionally, this compound is used in drug discovery and development to identify potential inhibitors of multidrug-resistant bacterial strains .
Mecanismo De Acción
MsbA-IN-6 exerts its effects by inhibiting the ATPase and transport activity of the MsbA transporter. This inhibition disrupts the transport of lipopolysaccharide across the inner bacterial membrane, leading to the accumulation of toxic intermediates and bacterial cell death . The molecular targets of this compound are the ATPase and transport domains of the MsbA transporter, which are essential for its function . The pathways involved include the ATP hydrolysis and substrate transport pathways of the MsbA transporter .
Comparación Con Compuestos Similares
MsbA-IN-6 is unique in its potent inhibition of the MsbA transporter and its efficacy against multidrug-resistant bacterial strains. Similar compounds include other MsbA inhibitors such as tetrahydrobenzothiophene 1 (TBT1) and G247, which also target the MsbA transporter but have different mechanisms of action . TBT1 and G247 bind to different sites on the MsbA transporter and induce distinct conformational changes, leading to varied effects on ATPase activity and substrate transport .
Propiedades
Fórmula molecular |
C24H20Cl2N4O |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
5-[(E)-2-[1-cyclopropyl-7-[(1S)-1-(2,6-dichlorophenyl)ethoxy]naphthalen-2-yl]ethenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H20Cl2N4O/c1-14(23-20(25)3-2-4-21(23)26)31-18-11-9-15-5-6-17(10-12-22-27-29-30-28-22)24(16-7-8-16)19(15)13-18/h2-6,9-14,16H,7-8H2,1H3,(H,27,28,29,30)/b12-10+/t14-/m0/s1 |
Clave InChI |
BRIRTHDHCSCYFI-WONIAPNHSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C5=NNN=N5 |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


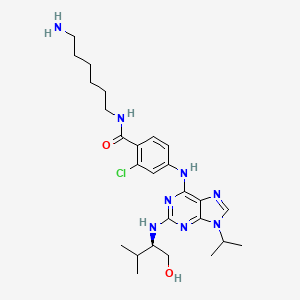

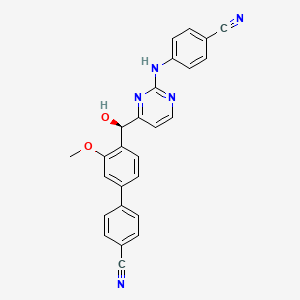

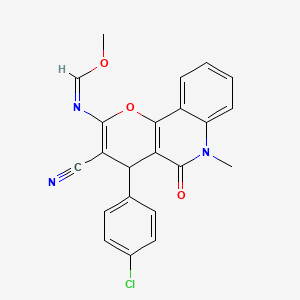


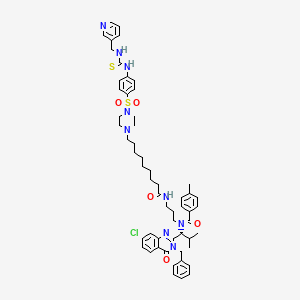



![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

